

# 3-(2,5-Difluorophenyl)-3-oxopropanenitrile chemical properties

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## Compound of Interest

**Compound Name:** 3-(2,5-Difluorophenyl)-3-oxopropanenitrile

**Cat. No.:** B157267

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An In-depth Technical Guide to **3-(2,5-Difluorophenyl)-3-oxopropanenitrile**

## Introduction

**3-(2,5-Difluorophenyl)-3-oxopropanenitrile**, also known by its synonym 2,5-Difluorobenzoylacetonitrile, is a fluorinated aromatic keto-nitrile compound.<sup>[1][2]</sup> It serves as a valuable building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds and pharmaceutical intermediates.<sup>[1][3]</sup> Its chemical structure, featuring a difluorophenyl ring, a ketone group, and a nitrile group, provides multiple reactive sites for various chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characteristics, tailored for researchers and professionals in drug development and chemical sciences.

## Chemical and Physical Properties

The fundamental physicochemical properties of **3-(2,5-Difluorophenyl)-3-oxopropanenitrile** are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value	Reference
CAS Number	71682-96-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>5</sub> F <sub>2</sub> NO	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	181.14 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Density	1.3 g/cm <sup>3</sup>	<a href="#">[2]</a>
Boiling Point	303.6°C at 760 mmHg	<a href="#">[2]</a>
Flash Point	137.4°C	<a href="#">[2]</a>
Storage Conditions	Sealed in a dry environment at 2-8°C	<a href="#">[3]</a>
InChI Key	MRKQEVHBBWQIAD-UHFFFAOYSA-N	<a href="#">[1]</a>

## Synthesis Protocol

The synthesis of **β-ketonitriles** like **3-(2,5-Difluorophenyl)-3-oxopropanenitrile** is commonly achieved through a Claisen condensation reaction.[\[1\]](#) This method involves the base-mediated condensation of an ester with a nitrile.

## Experimental Protocol: Claisen Condensation

A typical synthesis would involve the reaction of an ester of 2,5-difluorobenzoic acid, such as ethyl 2,5-difluorobenzoate, with acetonitrile.[\[1\]](#)

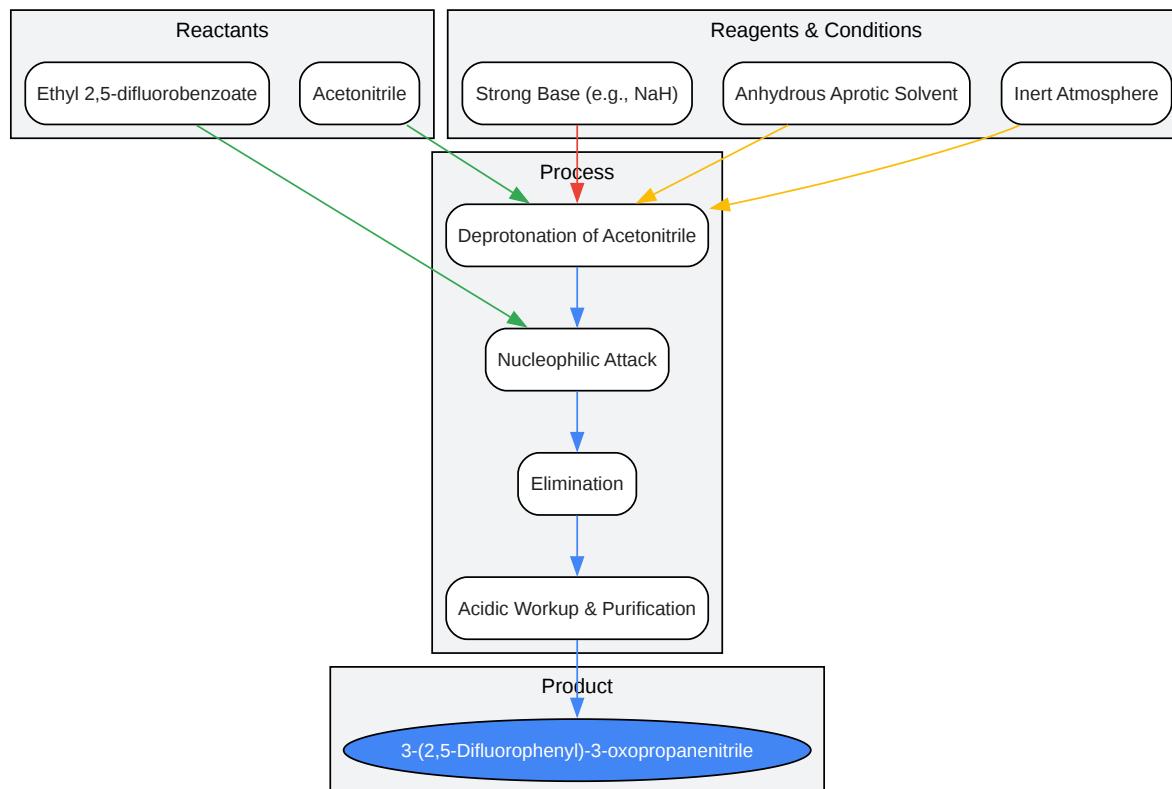
- Preparation of Reactants: A solution of acetonitrile is prepared in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether).
- Addition of Base: A strong base, such as sodium hydride (NaH) or sodium amide (NaNH<sub>2</sub>), is carefully added to the acetonitrile solution under an inert atmosphere (e.g., nitrogen or argon) to deprotonate the acetonitrile, forming a nucleophilic carbanion.
- Condensation Reaction: Ethyl 2,5-difluorobenzoate is added dropwise to the reaction mixture. The acetonitrile carbanion attacks the electrophilic carbonyl carbon of the ester,

leading to the formation of a tetrahedral intermediate.

- Elimination: The intermediate then eliminates an ethoxide ion to form the desired  $\beta$ -ketonitrile product.
- Workup and Purification: The reaction is quenched by the addition of a weak acid. The product is then extracted using an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be further purified by techniques such as column chromatography or recrystallization.

## Synthetic Workflow Diagram

The logical flow of the Claisen condensation for the synthesis of **3-(2,5-Difluorophenyl)-3-oxopropanenitrile** is illustrated below.



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Caption: Synthesis of **3-(2,5-Difluorophenyl)-3-oxopropanenitrile** via Claisen condensation.

## Spectral Data Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of **3-(2,5-Difluorophenyl)-3-oxopropanenitrile**.

- $^{13}\text{C}$  NMR: The  $^{13}\text{C}$  NMR spectrum is expected to show distinct signals for the aromatic carbons, the carbonyl carbon (C=O), the nitrile carbon (C≡N), and the methylene carbon (-CH<sub>2</sub>-). The aliphatic carbon of the methylene group (COCH<sub>2</sub>CN) is anticipated to have a chemical shift in the range of 40-50 ppm due to the deshielding effects of the adjacent carbonyl and nitrile groups.[1] The nitrile carbon will exhibit a characteristic chemical shift in its typical region.
- $^{19}\text{F}$  NMR: Due to the presence of two chemically non-equivalent fluorine atoms on the phenyl ring (one ortho and one meta to the keto-nitrile substituent), two distinct signals are expected in the  $^{19}\text{F}$  NMR spectrum.[1] These signals would likely appear in the standard chemical shift range for aromatic fluorides, which is approximately -110 ppm.[1]
- Infrared (IR) Spectroscopy: The IR spectrum would provide evidence for the key functional groups. Characteristic absorption bands would be observed for the stretching vibrations of the ketone carbonyl group (C=O), the nitrile group (C≡N), and the carbon-fluorine bonds (C-F) of the aromatic ring.

## Applications in Research and Development

As a functionalized building block, **3-(2,5-Difluorophenyl)-3-oxopropanenitrile** is primarily used in the synthesis of more complex molecules. The nitrile and ketone moieties allow for a wide range of chemical transformations, including cyclization reactions to form various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. The difluorophenyl group can influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, often enhancing metabolic stability and binding affinity.

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## References

- 1. 3-(2,5-Difluorophenyl)-3-oxopropanenitrile|CAS 71682-96-7 [benchchem.com]
- 2. 3-(2,5-difluorophenyl)-3-oxopropanenitrile | 71682-96-7 [chemnet.com]

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